molecular formula C27H22N2O5 B12371343 3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate

3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate

Cat. No.: B12371343
M. Wt: 454.5 g/mol
InChI Key: LUACGYYUHJRRQD-UHFFFAOYSA-N
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Description

3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate is a complex organic compound featuring azetidine and xanthenyl groups Azetidine is a four-membered nitrogen-containing heterocycle, while xanthenyl is a tricyclic aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine rings.

    Reduction: Reduction reactions can also occur, especially at the xanthenyl moiety.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its xanthene core.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine rings can form hydrogen bonds and electrostatic interactions, while the xanthenyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate is unique due to its combination of azetidine and xanthenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate

InChI

InChI=1S/C27H22N2O5/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33)

InChI Key

LUACGYYUHJRRQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O

Origin of Product

United States

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